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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromohexanoic acid, a
halogenated carboxylic acid with potential applications in organic synthesis and as a building
block in the development of novel therapeutic agents. This document details its chemical
properties, synthesis, and spectroscopic profile. Furthermore, it explores its potential, though
not yet fully elucidated, role as a precursor in pharmaceutical manufacturing and its
hypothetical interaction with biological signaling pathways.

Chemical Identity and Properties

3,5-Dibromohexanoic acid is a saturated fatty acid derivative characterized by the presence
of two bromine atoms at the third and fifth carbon positions. Its chemical structure and
properties are summarized below.

Table 1: Chemical and Physical Properties of 3,5-Dibromohexanoic Acid
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Property Value Source
IUPAC Name 3,5-dibromohexanoic acid [1112]
Molecular Formula CeéH10Br202 [2]
Molecular Weight 273.95 g/mol [2]

CAS Number 62232-07-9 [2]
Canonical SMILES CC(C(CC(=0)0)Br)CBr [2]
InChiKey SCWHLRWURVIAHZ- 2]

UHFFFAOYSA-N

Not explicitly stated, likely a
Appearance _ _
solid or oil

Solubilit Not explicitly stated, likely
olubili
Y soluble in organic solvents

Synthesis of 3,5-Dibromohexanoic Acid

The primary synthetic route to 3,5-Dibromohexanoic acid involves the bromination of a
suitable hexenoic acid precursor. A notable method is the reaction of a hexenoic acid derivative
with bromine.[1]

Experimental Protocol: Bromination of Hex-5-enoic Acid

This protocol is based on established methods for the bromination of alkenes to yield
dibromoalkanoic acids.

Materials:

Hex-5-enoic acid

Bromine (Br2)

Carbon tetrachloride (CCla) or other suitable inert solvent

Sodium thiosulfate (Na2S203) solution (aqueous)
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e Magnesium sulfate (MgSOa)

e Round-bottom flask

e Dropping funnel

o Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Procedure:

« In a round-bottom flask, dissolve Hex-5-enoic acid in carbon tetrachloride.
e Cool the solution in an ice bath and stir.

e Slowly add a solution of bromine in carbon tetrachloride dropwise from the dropping funnel.
The reaction is typically monitored by the disappearance of the bromine color.

e Once the addition is complete, allow the reaction mixture to stir at room temperature for a
specified time to ensure complete reaction.

¢ Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove
any unreacted bromine.

o Transfer the mixture to a separatory funnel and separate the organic layer.
e Wash the organic layer with water and brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield crude 3,5-Dibromohexanoic acid.

e The crude product may be purified by column chromatography or recrystallization.
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Synthesis Workflow
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Caption: Synthesis workflow for 3,5-Dibromohexanoic acid.

Spectroscopic Data

Detailed spectroscopic data for 3,5-Dibromohexanoic acid is not readily available in the public

domain. The following tables provide expected values based on the known spectra of similar

halogenated carboxylic acids and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Data for 3,5-Dibromohexanoic Acid

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~1.8 Doublet 3H -CHs
~2.1-2.6 Multiplet 2H -CH2-CHBr-
~2.8 Multiplet 2H -CH2-COOH
~4.1-4.8 Multiplet 1H -CHBr-CHa-
~4.3-4.8 Multiplet 1H -CHBr-CHs
~11.3 Singlet 1H -COOH

Note: The multiplicity of the methylene and methine protons will be complex due to

diastereotopicity and spin-spin coupling.

Table 3: Predicted 3C NMR Data for 3,5-Dibromohexanoic Acid

© 2025 BenchChem. All rights reserved.

5/9 Tech Support


https://www.benchchem.com/product/b15455196?utm_src=pdf-body
https://www.benchchem.com/product/b15455196?utm_src=pdf-body
https://www.benchchem.com/product/b15455196?utm_src=pdf-body
https://www.benchchem.com/product/b15455196?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15455196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment
~25 -CHs

~40 -CHz2-CHBr-
~45 -CH2-COOH
~50 -CHBr-CH=-
~55 -CHBr-CHs
~175 -COOH

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for 3,5-Dibromohexanoic Acid

Wavenumber (cm~12) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic Acid)
2850-3000 Medium C-H stretch (Aliphatic)

~1710 Strong C=0 stretch (Carboxylic Acid)
~1410 Medium C-O-H bend

~1250 Medium C-O stretch

500-700 Strong C-Br stretch

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak, although it may be weak. The
isotopic pattern of bromine (7°Br and 8!Br in an approximate 1:1 ratio) will result in
characteristic M, M+2, and M+4 peaks for fragments containing two bromine atoms, and M and
M+2 peaks for fragments containing one bromine atom.

Table 5: Predicted Mass Spectral Fragmentation for 3,5-Dibromohexanoic Acid
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miz Proposed Fragment
27212741276 [CeH10Br202]* (Molecular lon)
193/195 [M - HBr]*

113 [M - 2Br - H]*

45 [COOH]*

Applications in Drug Development

While specific applications of 3,5-Dibromohexanoic acid in drug development are not
extensively documented, its structure suggests potential as a synthetic intermediate.
Halogenated compounds are frequently used in medicinal chemistry to modulate the
pharmacokinetic and pharmacodynamic properties of drug candidates.[3] The bromine atoms
can serve as handles for further chemical transformations or as bioisosteric replacements for
other functional groups.

Potential as a Precursor for Bioactive Molecules

3,5-Dibromohexanoic acid can be a precursor for the synthesis of various heterocyclic
compounds and substituted fatty acids, which are classes of molecules with known biological
activities. For instance, it is a key intermediate in the synthesis of y-hexenolactone, a precursor
for fragrances and pharmaceuticals.[1]

Hypothetical Role in Biological Sighaling Pathways

The direct interaction of 3,5-Dibromohexanoic acid with specific signaling pathways has not
been reported. However, based on the known roles of other fatty acids and halogenated
compounds, a hypothetical involvement can be postulated. Fatty acids are integral components
of cell membranes and can act as signaling molecules themselves or as precursors to signaling
molecules. Halogenation can alter the lipophilicity and reactivity of these molecules, potentially
influencing their interaction with enzymes and receptors.

Hypothetical Interaction with Fatty Acid Metabolism
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3,5-Dibromohexanoic acid could potentially interact with enzymes involved in fatty acid
metabolism, such as fatty acid synthases or desaturases. The presence of bulky bromine
atoms might lead to competitive inhibition of these enzymes.

3,5-Dibromohexanoic Acid Endogenous Fatty Acids
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Caption: Hypothetical inhibition of fatty acid metabolism.

Conclusion

3,5-Dibromohexanoic acid is a readily synthesizable halogenated fatty acid. While its direct
biological activities and applications in drug development are yet to be fully explored, its
chemical structure suggests its potential as a versatile intermediate for the synthesis of more
complex molecules. Further research is warranted to elucidate its spectroscopic properties
more precisely and to investigate its potential as a modulator of biological pathways and as a
building block in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3,5-Dibromohexanoic acid (62232-07-9) for sale [vulcanchem.com]

2. 3,5-Dibromohexanoic acid | C6H10Br202 | CID 71388526 - PubChem
[pubchem.ncbi.nlm.nih.gov]

» 3. Vinyl halogenated fatty acids display antibacterial activity against clinical isolates of
methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3,5-Dibromohexanoic
Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15455196#iupac-name-for-3-5-dibromohexanoic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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